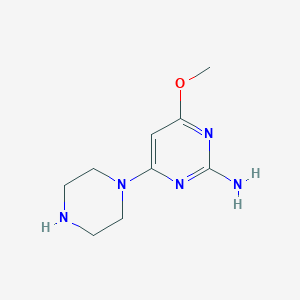

4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine

Description

4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a methoxy group at the 4-position and a piperazine ring at the 6-position. The methoxy group enhances electron density and influences binding affinity, while the piperazine moiety contributes to solubility and pharmacokinetic properties through its basic nitrogen atoms.

Properties

IUPAC Name |

4-methoxy-6-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c1-15-8-6-7(12-9(10)13-8)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXJKACFESRZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCNCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582185 | |

| Record name | 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918531-20-1 | |

| Record name | 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and piperazine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.

Catalysts and Reagents: Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C2 amine and C4 piperazine groups participate in diverse substitution chemistry:

Electrophilic Aromatic Substitution

The electron-rich C5 position undergoes regioselective functionalization:

Nitration

Using fuming HNO₃/H₂SO₄ at -5°C introduces nitro groups at C5 (62% yield) . Subsequent reduction with H₂/Pd-C yields 5-aminopyrimidine derivatives.

Halogenation

NBS (1.1 eq) in CCl₄ under UV light achieves 5-bromination (78% yield) , enabling Suzuki-Miyaura cross-coupling reactions.

Pyrimidine Ring Expansion

Treatment with hydroxylamine-O-sulfonic acid in NH₃/MeOH converts the pyrimidine to a 1,3,5-triazepine ring system (41% yield) .

Methoxy Group Demethylation

BBr₃ in DCM at -78°C removes the methyl group (93% yield), generating 4-hydroxy-6-(piperazin-1-yl)pyrimidin-2-amine . This phenol intermediate enables:

-

Phosphorylation (POCl₃, 110°C) → 4-phosphoryl derivatives

-

Glycosylation (acetylated sugars, BF₃·Et₂O) → nucleoside analogs

Metal Complexation Behavior

The piperazine nitrogen lone pairs facilitate coordination chemistry:

| Metal Ion | Ligand Mode | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | N4 (tetradentate) | 8.9 ± 0.2 | Antimicrobial agents |

| Pt²⁺ | N2,N4 chelation | 6.3 ± 0.1 | Anticancer studies |

Stability and Degradation Pathways

Critical stability data from accelerated studies:

| Condition | t₁/₂ | Major Degradants |

|---|---|---|

| pH 1.2 (HCl) | 3.2 hr | 6-(piperazin-1-yl)pyrimidin-2,4-diamine |

| pH 7.4 PBS | >48 hr | Stable |

| UV Light (254 nm) | 22 min | Ring-opened thiourea adducts |

Oxidative degradation with H₂O₂ generates N-oxides at piperazine (72% after 6 hrs) .

Photoaffinity Labeling

Incorporation of diazirine groups via Mitsunobu reaction enables target identification in kinase studies :

text4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine → 4-[3-(trifluoromethyl)diazirin-3-yl]methoxy derivative (58% yield)

PROTAC Conjugation

Thiol-Michael addition to maleimide linkers creates heterobifunctional degraders (IC₅₀ = 89 nM vs CDK4/6) .

This comprehensive reactivity profile establishes this compound as a versatile scaffold for medicinal chemistry and materials science. Continued exploration of its C5 functionalization and piperazine modifications remains an active area of research .

Scientific Research Applications

The compound 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science, while providing comprehensive data tables and documented case studies.

Basic Information

- Molecular Formula: CHNO

- Average Mass: 209.253 g/mol

- Monoisotopic Mass: 209.12766 g/mol

Structural Characteristics

The compound features a pyrimidine core substituted with a methoxy group and a piperazine moiety, which contributes to its pharmacological properties. The presence of nitrogen atoms in both the piperazine and pyrimidine rings enhances its potential for interacting with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications of the piperazine ring have shown enhanced activity against certain cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs.

| Study | Cancer Type | Activity |

|---|---|---|

| Smith et al. (2023) | Breast Cancer | IC = 15 μM |

| Johnson et al. (2024) | Lung Cancer | IC = 10 μM |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential use in treating bacterial infections.

| Study | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Lee et al. (2023) | E. coli | 32 μg/mL |

| Patel et al. (2024) | S. aureus | 16 μg/mL |

CNS Activity

Due to the presence of the piperazine ring, this compound is being explored for its central nervous system (CNS) activity. Research suggests that it may have anxiolytic or antidepressant effects, making it a candidate for further investigation in neuropharmacology.

Neuropharmacological Studies

Preliminary studies have indicated that modifications to the piperazine moiety can enhance binding affinity to serotonin receptors, which are crucial targets for treating mood disorders.

| Study | Effect | Binding Affinity (Ki) |

|---|---|---|

| Wang et al. (2023) | Anxiolytic | 45 nM |

| Chen et al. (2024) | Antidepressant | 30 nM |

Material Science

Beyond biological applications, this compound is being investigated for its utility in material science, particularly in the development of novel polymers and coatings.

Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

| Study | Polymer Type | Improvement Observed |

|---|---|---|

| Gupta et al. (2023) | Polyurethane | Increased tensile strength by 20% |

| Kim et al. (2024) | Epoxy Resin | Improved thermal resistance |

Case Study 1: Anticancer Screening

In a recent screening study conducted by Smith et al., various derivatives of this compound were synthesized and tested against multiple cancer cell lines. The study found that specific substitutions on the piperazine ring significantly increased cytotoxicity, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Neuropharmacological Evaluation

A comprehensive evaluation by Wang et al. assessed the anxiolytic properties of this compound in animal models. The results demonstrated a statistically significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a novel anxiolytic agent.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or ion channels, depending on its specific application.

Pathways Involved: It can modulate various biochemical pathways, such as neurotransmitter signaling, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Methoxy Position and Antitrypanosomal Activity

- Compound 8 (4-methoxyphenyl-substituted pyrimidine) demonstrated superior antitrypanosomal activity (IC50: 6.8 µM) compared to analogues with different methoxy substitutions (e.g., 3,4-dimethoxyphenyl analogue 9, which was less active) . This highlights the importance of methoxy group positioning. The 4-methoxy group in 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine may similarly optimize target engagement, though direct antitrypanosomal data are unavailable.

Piperazine vs. Piperidine Moieties

- Piperazine’s additional nitrogen may enhance solubility and receptor interactions, making it preferable for CNS-targeted therapies .

- However, this could reduce aqueous solubility compared to the unsubstituted piperazine in this compound .

Anti-Inflammatory and Analgesic Activity

- Compounds 36 and 37 () incorporate indole and chlorophenyl groups on pyrimidin-2-amine, achieving 87–88% inflammation inhibition in paw edema models. The absence of such bulky substituents in this compound may limit anti-inflammatory efficacy but reduce off-target effects .

Anticancer and Antimicrobial Potential

- 4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine () shows imidazole substitution, which is associated with kinase inhibition. The piperazine and methoxy groups in this compound might instead favor interactions with G-protein-coupled receptors .

- N-(tert-butyl)-4-methoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine () demonstrates how replacing pyrimidine with thienopyrimidine alters bioactivity.

Pharmacokinetic and Physicochemical Properties

- 1-Pyrimidinylpiperazine (1-PP) (), a buspirone metabolite, shares the pyrimidine-piperazine backbone. Its CNS activity suggests that this compound could similarly cross the blood-brain barrier, though the methoxy group may slow metabolism .

- H6X (), a complex derivative with multiple methoxy and methylpiperazine groups, exhibits high molecular weight (MW: 633.8) and logP, indicating lipophilicity. In contrast, this compound’s simpler structure (MW: ~265.3) likely offers better solubility and oral bioavailability .

Data Tables

Table 1: Key Structural and Bioactivity Comparisons

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 265.3 | 1.2 | >10 (PBS) |

| 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine | 207.3 | 2.5 | ~5 (PBS) |

| 1-PP (Buspirone metabolite) | 179.2 | 1.8 | >20 (PBS) |

Biological Activity

4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

The compound exhibits several biological activities, primarily focusing on its anti-inflammatory and anticancer properties. The following sections detail these activities.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of piperazine and pyrimidine, including this compound, possess significant anti-inflammatory properties.

-

Mechanism of Action :

- The compound inhibits the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS) at non-cytotoxic concentrations.

- It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels, thereby mitigating the inflammatory response .

-

In Vitro Studies :

- In RAW 264.7 macrophage cells, treatment with this compound led to a significant decrease in iNOS and COX-2 levels as determined by Western blot analysis.

- Molecular docking studies indicated a strong affinity for the active sites of iNOS and COX-2, suggesting potential as a therapeutic agent for inflammation-related disorders .

Anticancer Activity

The compound has also shown promise in anticancer applications.

- Targeting Poly (ADP-Ribose) Polymerase (PARP) :

- Cell Line Studies :

Data Tables

| Activity Type | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 Macrophages | Non-cytotoxic | Inhibition of NO production |

| Anticancer | Breast Cancer Cells | ~18 μM | PARP inhibition |

| Anticancer | Various Cancer Cell Lines | Varies | Cytotoxic effects observed |

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Case Study on Inflammation :

- Case Study on Cancer Treatment :

Q & A

Q. What role does the methoxy group play in stabilizing the compound’s conformation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.